molecular formula C8H9ClO B12522256 2-Chloro-3-ethylphenol

2-Chloro-3-ethylphenol

Cat. No.: B12522256
M. Wt: 156.61 g/mol
InChI Key: UNRRZPJVYQDQPL-UHFFFAOYSA-N
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Description

2-Chloro-3-ethylphenol is an organic compound belonging to the phenol family It is characterized by the presence of a chlorine atom and an ethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-3-ethylphenol can be synthesized through the chlorination of 3-ethylphenol using sulfuryl chloride (SO2Cl2) as the chlorinating agent . The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound involves similar chlorination processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure settings.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-ethylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 3-ethylphenol.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom, yielding 3-ethylphenol.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

Major Products:

    Substitution: 3-Ethylphenol.

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: 3-Ethylphenol.

Scientific Research Applications

2-Chloro-3-ethylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-ethylphenol involves its interaction with biological molecules. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atom can also participate in halogen bonding, further influencing the compound’s biological effects.

Comparison with Similar Compounds

    4-Chloro-3-ethylphenol: Similar structure but with the chlorine atom in a different position.

    2-Chloro-4-ethylphenol: Another positional isomer with different chemical properties.

    3-Chloro-2-ethylphenol: Yet another isomer with unique reactivity.

Uniqueness: Its distinct chemical properties make it valuable for targeted research and industrial applications .

Properties

IUPAC Name

2-chloro-3-ethylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-2-6-4-3-5-7(10)8(6)9/h3-5,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRRZPJVYQDQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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